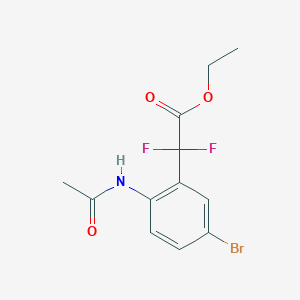![molecular formula C10H12ClF2N B14138050 (2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine is an organic compound with the molecular formula C10H12ClF2N. This compound is characterized by the presence of a chloro-difluoroethyl group attached to a methylbenzenemethanamine structure. It is a colorless to pale yellow liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine typically involves the reaction of 2-chloro-2,2-difluoroethylamine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro-difluoroethyl group to a difluoroethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include difluoroethyl derivatives and other reduced forms.
Scientific Research Applications
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine involves its interaction with specific molecular targets. The chloro-difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-2,2-difluoroethyl)benzenemethanamine
- N-(2-Chloro-2,2-difluoroethyl)-4-methoxybenzenemethanamine
- N-(2-Chloro-2,2-difluoroethyl)-4-chlorobenzenemethanamine
Uniqueness
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical reactivity and biological activity. The methyl group on the benzene ring also influences its chemical properties and interactions with other molecules, making it a valuable compound in various research and industrial applications.
This detailed article provides a comprehensive overview of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12ClF2N |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-N-[(4-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H12ClF2N/c1-8-2-4-9(5-3-8)6-14-7-10(11,12)13/h2-5,14H,6-7H2,1H3 |
InChI Key |
NMAFOKYNWLBNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


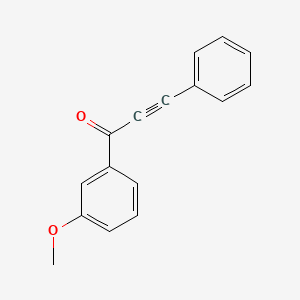
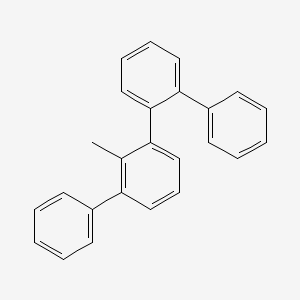

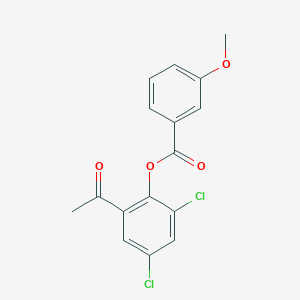
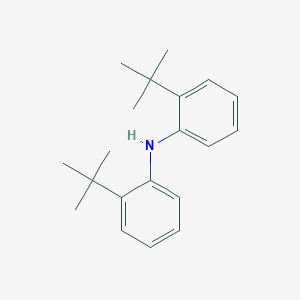

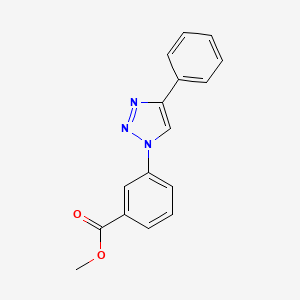
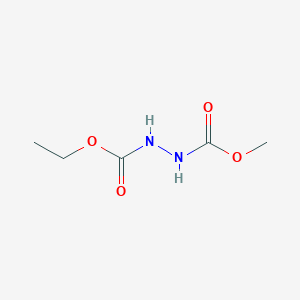
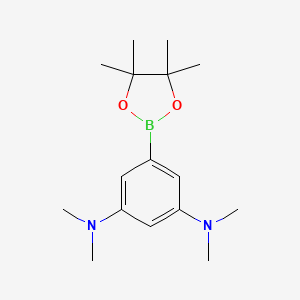
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
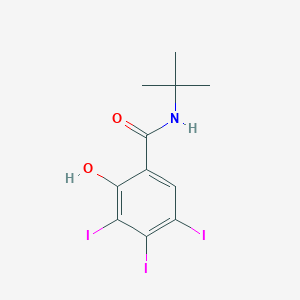
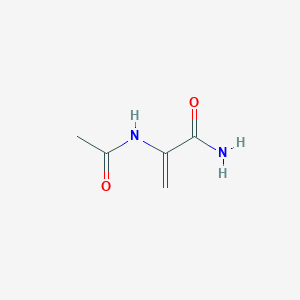
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
